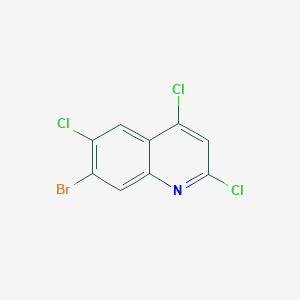![molecular formula C16H20N6O2 B2598607 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-86-8](/img/structure/B2598607.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with an ethyl group and an amine group that is further substituted with a 3,4-dimethoxyphenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine core and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group might be expected to participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amine and the ether groups in the methoxyphenyl substituent .科学的研究の応用
Synthesis and Structural Analysis
Research in the field of organic chemistry has extensively explored the synthesis of triazolopyrimidines and related heterocyclic compounds due to their interesting structural properties and potential therapeutic applications. For instance, the synthesis of triazolopyrimidines through the cyclization of corresponding semicarbazide in the presence of metal nitrates showcases the chemical flexibility and adaptability of these compounds for various synthetic routes (Repich et al., 2017). Similarly, the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines underlines the utility of catalysts in enhancing the efficiency of synthesizing complex heterocycles (Khashi et al., 2015).
Biological Activities
The exploration of the biological activities of triazolopyrimidine derivatives has been a significant area of interest. Research has indicated that these compounds exhibit a range of activities, including antimicrobial and antifungal properties. For instance, studies on triazolopyrimidines and their analogs have demonstrated potential antimicrobial efficacy, highlighting the relevance of these compounds in developing new therapeutic agents (Bhuiyan et al., 2006). Additionally, the synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-5-lipoxygenase activities, further underscoring the therapeutic potential of triazolopyrimidine derivatives in addressing various health conditions (Rahmouni et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-4-22-16-14(20-21-22)15(18-10-19-16)17-8-7-11-5-6-12(23-2)13(9-11)24-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWCXWJGCCSZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)

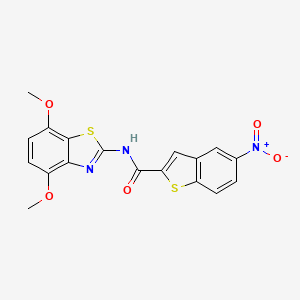

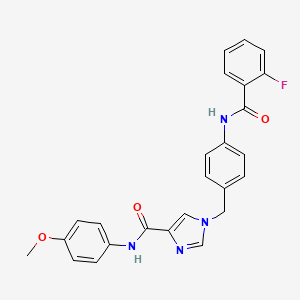
![ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598532.png)

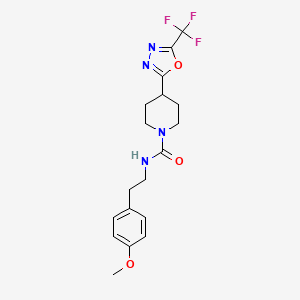
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)

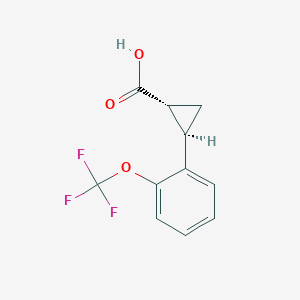
![N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2598543.png)
![7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2598544.png)
